molecular formula C22H20FN3O2 B12175742 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide

1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide

Cat. No.: B12175742
M. Wt: 377.4 g/mol
InChI Key: NEMYOIAUOFTZKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzoyl chloride with 2-amino-4-quinolinecarboxylic acid to form an intermediate, which is then reacted with piperidine-4-carboxamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of monoacylglycerol lipase, leading to increased levels of endocannabinoids and subsequent activation of cannabinoid receptors .

Comparison with Similar Compounds

1-{[2-(4-Fluorophenyl)-4-quinolyl]carbonyl}-4-piperidinecarboxamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H20FN3O2/c23-16-7-5-14(6-8-16)20-13-18(17-3-1-2-4-19(17)25-20)22(28)26-11-9-15(10-12-26)21(24)27/h1-8,13,15H,9-12H2,(H2,24,27)

InChI Key

NEMYOIAUOFTZKH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

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